(R)-2-Ethyl-1-methylpiperazine dihydrochloride (R)-2-Ethyl-1-methylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1777817-32-9
VCID: VC6589891
InChI: InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
SMILES: CCC1CNCCN1C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14

(R)-2-Ethyl-1-methylpiperazine dihydrochloride

CAS No.: 1777817-32-9

Cat. No.: VC6589891

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

(R)-2-Ethyl-1-methylpiperazine dihydrochloride - 1777817-32-9

Specification

CAS No. 1777817-32-9
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
IUPAC Name (2R)-2-ethyl-1-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Standard InChI Key NFSYLRGPJQKESC-XCUBXKJBSA-N
SMILES CCC1CNCCN1C.Cl.Cl

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

(R)-2-Ethyl-1-methylpiperazine dihydrochloride has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.1372 g/mol . The compound’s IUPAC name, (2R)-2-ethyl-1-methylpiperazine dihydrochloride, reflects its stereochemistry, with an ethyl group at the second carbon and a methyl group at the first nitrogen of the piperazine ring. The dihydrochloride salt formation increases polarity, enabling better solubility in aqueous media compared to its freebase counterpart .

Key Physicochemical Data:

PropertyValueSource
CAS Number1777817-32-9
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.1372 g/mol
SolubilitySoluble in DMSO, water (10 mM)
Storage ConditionsRoom temperature (RT)
Purity>97%

The compound’s chirality at the second carbon is critical for its biological activity, as enantiopure forms often exhibit distinct pharmacological profiles compared to racemic mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-2-Ethyl-1-methylpiperazine dihydrochloride typically begins with a chiral precursor, such as (R)-2-ethylpiperazine, which undergoes methylation at the primary nitrogen. The reaction is often carried out using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) to facilitate alkylation . Subsequent purification via recrystallization or chromatography yields the freebase, which is then treated with hydrochloric acid to form the dihydrochloride salt .

Example Reaction Pathway:

  • Alkylation: (R)-2-ethylpiperazine + CH₃I → (R)-2-ethyl-1-methylpiperazine

  • Salt Formation: (R)-2-ethyl-1-methylpiperazine + 2HCl → (R)-2-ethyl-1-methylpiperazine dihydrochloride

Industrial Manufacturing Considerations

Industrial production scales this process while optimizing for yield and purity. Key challenges include maintaining stereochemical integrity during large-scale reactions and ensuring consistent salt formation. Manufacturers often employ continuous flow chemistry to enhance reproducibility and reduce byproduct formation .

Pharmacological Applications and Mechanisms

Central Nervous System (CNS) Therapeutics

The compound’s primary application lies in synthesizing CNS-targeting drugs. Its piperazine core mimics endogenous neurotransmitters, enabling interactions with serotonin (5-HT) and dopamine (D2) receptors . Preclinical studies suggest potential efficacy in:

  • Depression: Modulation of serotonin reuptake transporters (SERT) .

  • Anxiety: Partial agonism of 5-HT₁A receptors .

  • Schizophrenia: Antagonism of dopamine D2 receptors to mitigate psychosis .

Structure-Activity Relationships (SAR)

The ethyl and methyl substituents on the piperazine ring enhance lipophilicity, improving blood-brain barrier (BBB) penetration compared to unsubstituted piperazines . The dihydrochloride salt further augments water solubility, facilitating intravenous or oral administration .

Comparative Bioavailability:

Piperazine DerivativeBioavailability (%)LogP
(R)-2-Ethyl-1-methylpiperazine851.2
Piperazine (unsubstituted)40-0.5

Formulation and Stability Considerations

Stock Solution Preparation

For research use, the compound is typically provided as a 10 mM solution in DMSO or water .

ConditionStability Period
-80°C6 months
-20°C1 month
Room temperature (RT)7 days

In Vivo Formulation Strategies

A common protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance solubility and reduce cytotoxicity . For oral administration, corn oil-based formulations are preferred to improve gastrointestinal absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator